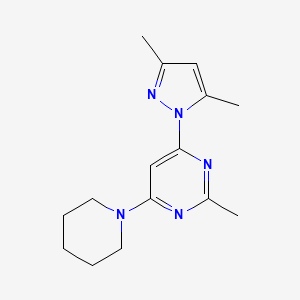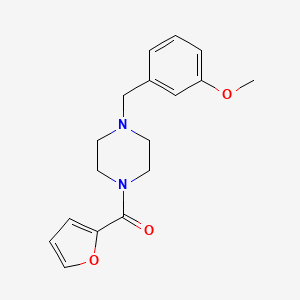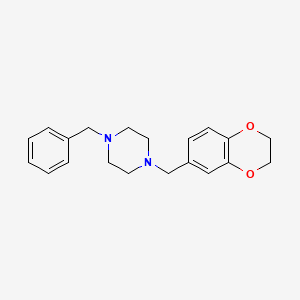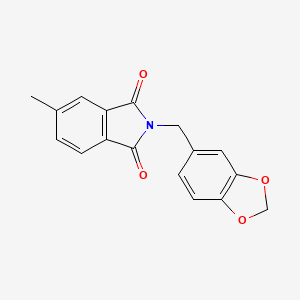
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(1-piperidinyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(1-piperidinyl)pyrimidine, also known as DPP-4 inhibitor, is a class of drugs used for the treatment of type 2 diabetes. This compound works by inhibiting dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the degradation of incretin hormones. Incretin hormones play a crucial role in regulating glucose homeostasis, and by inhibiting DPP-4, DPP-4 inhibitors increase the levels of these hormones, leading to improved glycemic control.
Mécanisme D'action
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(1-piperidinyl)pyrimidine inhibitors involves the inhibition of this compound, an enzyme responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting this compound, this compound inhibitors increase the levels of these hormones, leading to enhanced insulin secretion, reduced glucagon secretion, and improved glucose uptake by peripheral tissues.
Biochemical and physiological effects:
This compound inhibitors have been shown to have various biochemical and physiological effects, including improved glycemic control, reduced inflammation, improved endothelial function, and reduced oxidative stress. These effects may be beneficial in preventing or treating various complications associated with diabetes and other diseases, such as cardiovascular diseases, diabetic nephropathy, and diabetic retinopathy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(1-piperidinyl)pyrimidine inhibitors in lab experiments include their specificity for this compound, their ability to increase the levels of incretin hormones, and their well-established safety profile. However, the limitations of using this compound inhibitors in lab experiments include their cost, their potential interactions with other drugs, and the need for careful monitoring of glucose levels.
Orientations Futures
There are several future directions for the research and development of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(1-piperidinyl)pyrimidine inhibitors, including the investigation of their therapeutic potential in other diseases, such as Alzheimer's disease and cancer. In addition, the development of more potent and selective this compound inhibitors, as well as the combination of this compound inhibitors with other drugs, may further improve their efficacy and safety. Finally, the identification of biomarkers that can predict the response to this compound inhibitors may help to personalize the treatment of diabetes and other diseases.
Méthodes De Synthèse
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(1-piperidinyl)pyrimidine involves the reaction of 3,5-dimethyl-1H-pyrazole-1-carboxylic acid with 2-methyl-6-(1-piperidinyl)pyrimidin-4-amine in the presence of a coupling agent such as HATU or EDC. The reaction is carried out in a suitable solvent such as DMF or DMSO, and the final product is obtained by purification using column chromatography or recrystallization.
Applications De Recherche Scientifique
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(1-piperidinyl)pyrimidine inhibitors have been extensively studied for their potential therapeutic uses in various diseases, including type 2 diabetes, obesity, and cardiovascular diseases. In addition to their glucose-lowering effects, this compound inhibitors have been shown to have anti-inflammatory, anti-oxidant, and anti-apoptotic effects, which may be beneficial in preventing or treating various complications associated with diabetes and other diseases.
Propriétés
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-2-methyl-6-piperidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5/c1-11-9-12(2)20(18-11)15-10-14(16-13(3)17-15)19-7-5-4-6-8-19/h9-10H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKPGCBMNZLNHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-(difluoromethyl)-3-[(2-ethyl-1H-imidazol-1-yl)carbonyl]-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5773701.png)

![3-bromo-N'-{[(3,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5773715.png)
![1-{2-[(4-chloro-1-naphthyl)oxy]ethyl}pyrrolidine](/img/structure/B5773725.png)



![2-(4-fluorophenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5773747.png)
![1-[3-(1-piperidinyl)-1-propyn-1-yl]cyclohexyl acetate](/img/structure/B5773748.png)
![N-(3-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5773756.png)
![5-[(2-fluorobenzoyl)amino]isophthalic acid](/img/structure/B5773763.png)



